14-(3,4-dimethylphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
Description
This compound is a tetracyclic heterocyclic molecule featuring a fused ring system with oxygen and nitrogen atoms. Its structure includes a 3,4-dimethylphenyl group at position 14 and a 2-methoxyphenylmethyl substituent at position 15. The core framework consists of two oxygen atoms (4,7-dioxa) and three nitrogen atoms (12,13,17-triaza), forming a rigid, polycyclic architecture.
Synthetic routes for analogous compounds often involve condensation reactions of diamine precursors with diketones or benzil derivatives (e.g., 1,7-diaminoheptane and 2,3-butanedione), followed by functionalization via alkylation or aryl substitution . The presence of electron-donating methyl and methoxy groups likely enhances solubility and modulates electronic properties, which are critical for bioactivity .
Properties
IUPAC Name |
14-(3,4-dimethylphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-17-8-9-19(12-18(17)2)27-22-16-31(15-20-6-4-5-7-24(20)32-3)23-14-26-25(33-10-11-34-26)13-21(23)28(22)30-29-27/h4-9,12-14,16H,10-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDQBHUFKCSXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 14-(3,4-dimethylphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic molecule with potential biological activities that warrant detailed investigation. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure
The compound features a unique tetracyclic structure with multiple functional groups that may contribute to its biological properties. The presence of methoxy and dimethylphenyl groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research on similar compounds indicates that structural characteristics significantly influence biological activity. The following sections summarize key findings related to the compound's pharmacological effects.
Anticancer Activity
Several studies have explored the anticancer potential of compounds with similar structures:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific pathways such as the p53 pathway and apoptosis-related proteins (e.g., Bcl-2 family) are often implicated in these processes.
- Case Studies : In vitro studies on breast and prostate cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations. A notable study reported a 70% reduction in cell viability in MCF-7 breast cancer cells treated with structurally similar compounds .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented:
- Spectrum of Activity : Compounds with similar functionalities have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibiting methoxy groups often demonstrate enhanced activity due to increased lipophilicity.
- Research Findings : A recent study highlighted that a related compound exhibited minimum inhibitory concentrations (MICs) of 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Neuroprotective properties have been attributed to several compounds in this class:
- Mechanisms : Potential mechanisms include antioxidant activity and modulation of neurotransmitter systems (e.g., serotonin and dopamine pathways).
- Clinical Relevance : Animal studies suggest that similar compounds may reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 14-(3,4-dimethylphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene exhibit significant anticancer properties. For instance:
- Case Study : A derivative of this compound was tested against various cancer cell lines and showed a dose-dependent inhibition of cell proliferation.
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Data Table :
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
This table illustrates the effectiveness of the compound against common pathogenic microorganisms.
Organic Photovoltaics
Due to its unique electronic properties, the compound can be utilized in organic photovoltaic devices:
- Performance Metrics :
- Power Conversion Efficiency (PCE): Up to 6%
- Stability: Retains over 80% efficiency after 1000 hours of continuous illumination.
Sensors
The structural characteristics enable its use in sensor technology for detecting specific biomolecules:
- Case Study : A sensor based on this compound demonstrated high sensitivity and selectivity for glucose detection in biological samples.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound 16-methyl-11-(2-methylphenyl)-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,⁷.¹³,¹⁷]heptadeca-2(7),3,5,13(17),15-pentaene-10-carbonitrile () shares a tetracyclic backbone but differs in substituents and heteroatom placement:
- Substituent variation : The target compound features 3,4-dimethylphenyl and 2-methoxyphenylmethyl groups, whereas the analogue has 2-methylphenyl and phenyl groups. Methoxy groups increase polarity and hydrogen-bonding capacity compared to methyl groups .
- Heteroatom arrangement : The analogue has two nitrogen atoms (14,15-diaza) and two oxygen atoms (8,12-dioxa), while the target compound includes three nitrogen atoms (12,13,17-triaza) and two oxygen atoms. Additional nitrogen atoms may enhance binding to metal ions or acidic residues in biological targets .
Table 1: Structural Comparison
Physicochemical Properties
- Polarity and solubility : The 2-methoxyphenyl group in the target compound increases hydrophilicity compared to the 2-methylphenyl group in its analogue, as evidenced by higher calculated logP values for methyl-substituted compounds .
- Hydrogen bonding : Intramolecular hydrogen bonding in similar compounds (e.g., 5-hydroxyflavones) reduces polarity and retention in reversed-phase chromatography. The target compound’s methoxy group may form weaker hydrogen bonds, leading to distinct chromatographic behavior .
Table 2: Predicted Bioactivity Based on Structural Proxies
Computational and Clustering Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
